5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine
Overview
Description
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring
Mechanism of Action
Target of Action
Pyrrolidine and pyrazole groups are found in many biologically active compounds . They can interact with various targets, including enzymes, receptors, and ion channels. The exact target would depend on the specific compound and its overall structure.
Biochemical Pathways
Pyrrolidine and pyrazole derivatives can affect various biochemical pathways. For example, some compounds with these groups have shown anti-inflammatory, anticancer, and antimicrobial activities . The exact pathways affected would depend on the specific compound and its target.
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, its lipophilicity, and its size . Pyrrolidine and pyrazole groups can contribute to a compound’s pharmacokinetic properties by affecting its solubility, stability, and permeability.
Biochemical Analysis
Biochemical Properties
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enantioselective proteins, potentially altering their binding modes and biological profiles . Additionally, the compound’s interaction with enzymes involved in metabolic pathways can modify the flux of metabolites, impacting overall cellular metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular signaling molecules can modulate pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Furthermore, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, the pyrrolidine ring’s stereochemistry can influence the binding mode to enantioselective proteins, leading to different biological outcomes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the flux of metabolites and overall metabolic balance . The compound’s interaction with metabolic enzymes can lead to changes in metabolite levels, affecting cellular energy production and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine typically involves the reaction of pyrazole derivatives with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Strong bases like NaH or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with different biological activities.
Pyrazole-3-carboxylic acid: A pyrazole derivative with distinct chemical properties.
1-Phenyl-2-(pyrrolidin-1-yl)ethanone: A compound with structural similarities but different applications.
Uniqueness
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine is unique due to its dual ring structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and chemical probes.
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-6-5-7(10-9-6)11-3-1-2-4-11/h5H,1-4H2,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYJYSRMZFPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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